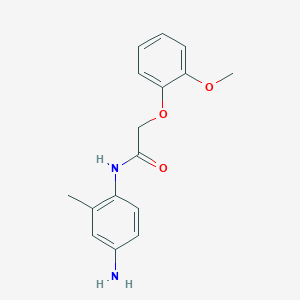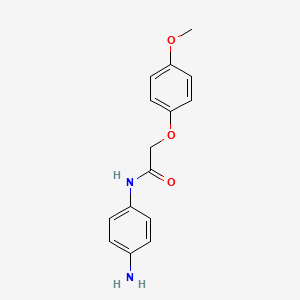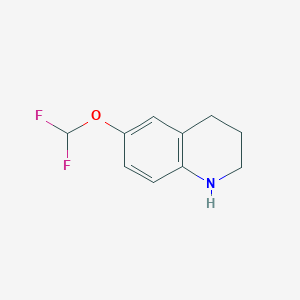
6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline
説明
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes studying the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity, basicity, and reactivity) .科学的研究の応用
Synthesis and Chemical Properties
6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline and its derivatives are central to various synthetic and chemical studies due to their presence in many natural products and their broad commercial applications. These compounds are key structural elements in numerous alkaloids and are essential in pharmaceutical and agrochemical synthesis, with notable examples including bioactive alkaloids like (+)-galipinine and (−)-augustureine, and the antibacterial drug (S)-flumequine. The synthesis of these compounds often involves complex processes such as nucleophilic addition of Grignard reagents, acid-mediated intramolecular cyclisation, and kinetic resolution processes, highlighting their significance in chemical research for exploring new synthetic pathways and understanding reaction mechanisms (Wang et al., 2009) (Méndez & Kouznetsov, 2002).
Application in Catalysis and Asymmetric Synthesis
These compounds are actively researched in the context of catalysis and asymmetric synthesis. The presence of fluorine atoms, especially in the form of difluoromethoxy groups, significantly impacts the stereoselectivity and efficiency of catalytic processes. Studies have shown that fluorinated aromatic fragments in heterocyclic amines can increase the stereoselectivity of acylation reactions, making these compounds valuable in developing enantiopure products with high optical purity, crucial for pharmaceutical applications. The research underscores the importance of such fluorinated tetrahydroquinolines in asymmetric synthesis and catalytic processes, offering pathways to synthesize optically pure compounds (Gruzdev et al., 2013).
Advanced Material and Drug Design
The structural complexity and versatile chemical properties of this compound derivatives make them excellent candidates for advanced material design and drug discovery. Their involvement in the synthesis of compounds with potent inhibitory activities against specific biological targets, such as NF-κB, highlights their potential in medicinal chemistry. These compounds serve as scaffolds for the development of new molecules with high biological activity, illustrating the critical role of such heterocyclic compounds in designing novel therapeutic agents (Jo et al., 2016).
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been found to target specific proteins or enzymes
Mode of Action
The mode of action of 6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline is currently unknown. The compound’s interaction with its targets and any resulting changes would depend on the nature of these targets. For instance, if the targets are enzymes, the compound might inhibit or enhance their activity .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways . The downstream effects would depend on the specific pathways involved.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
特性
IUPAC Name |
6-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,10,13H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDFJYGJGKTWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(F)F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


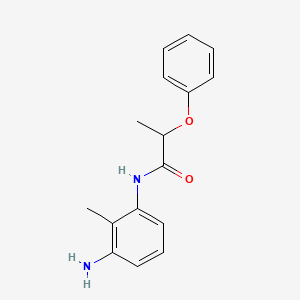
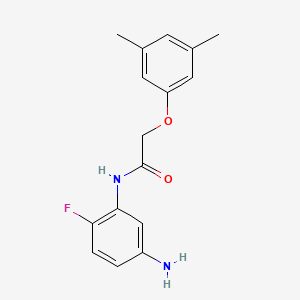
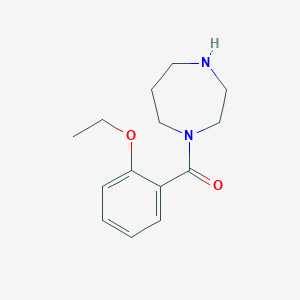
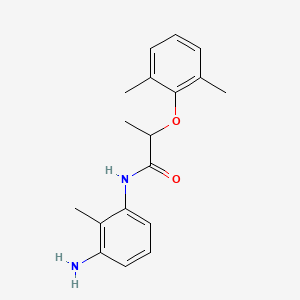
![4-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3174738.png)


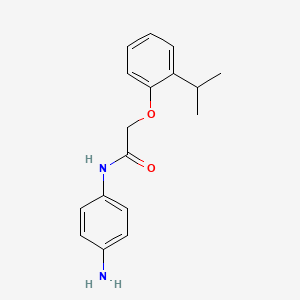
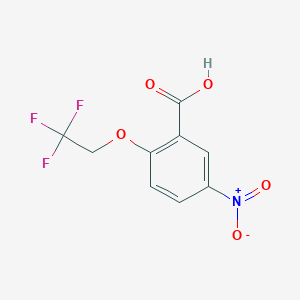

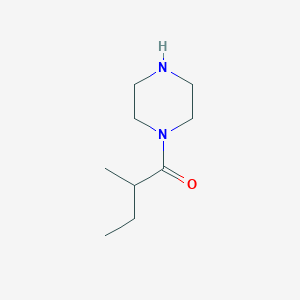
![1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3174805.png)
